molecular formula C11H22O5 B609910 Pentyl rhamnoside CAS No. 494844-53-0

Pentyl rhamnoside

Cat. No.: B609910
CAS No.: 494844-53-0
M. Wt: 234.29
InChI Key: MXMLDYZVUZXDAF-GUDGUWEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl rhamnoside can be used as a new non-toxic cosurfactant to formulate microemulsions.

Scientific Research Applications

Cosmetic Formulations

Pentyl rhamnoside has been synthesized and evaluated for use in cosmetic formulations. It serves as a non-toxic cosurfactant and has shown potential in formulations like continuous aqueous phase emulsions and liquid soaps. These products exhibit desirable cosmetic properties like high hydration and rapid skin penetration (Houlmont et al., 2001).

Antidiabetic Effects

A study on Hydnocarpus alpina, which contains this compound derivatives, revealed their significant antidiabetic effects. The compounds were shown to reduce blood glucose levels, improve plasma insulin levels, and influence carbohydrate metabolic key enzymes in diabetic rats (Balamurugan et al., 2015).

Antimicrobial and Antioxidant Properties

This compound-related compounds, identified in various plant extracts, have demonstrated antimicrobial and antioxidant activities. These properties suggest their potential use in managing oxidative stress and inflammatory conditions (Aderogba et al., 2013).

Biomedical and Agricultural Applications

Rhamnolipids, including derivatives of this compound, have emerged as promising bioactive molecules in biomedicine and agriculture. Their diverse biological functions and lower toxicity make them attractive for antimicrobial, immune modulation, and anticancer applications (Chen et al., 2017).

Probiotic Research

Research involving Lactobacillus rhamnosus strains, which may utilize this compound, has contributed significantly to the understanding of probiotic properties and their effects on human health, such as in the prevention of antibiotic-associated diarrhoea (Jarocki et al., 2018).

Biosurfactant Production

This compound has potential in the production of biosurfactants like rhamnolipids, which have numerous industrial applications, including petroleum, food, and environmental remediation (Maier & Soberón-Chávez, 2000).

Enhanced Oil Recovery

Studies involving the microbial production of rhamnolipids, such as those derived from this compound, have highlighted their role in enhanced oil recovery and bioremediation, demonstrating their industrial significance (Wang et al., 2007).

Properties

CAS No.

494844-53-0

Molecular Formula

C11H22O5

Molecular Weight

234.29

IUPAC Name

(2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol

InChI

InChI=1S/C11H22O5/c1-3-4-5-6-15-11-10(14)9(13)8(12)7(2)16-11/h7-14H,3-6H2,1-2H3/t7-,8-,9+,10+,11?/m0/s1

InChI Key

MXMLDYZVUZXDAF-GUDGUWEQSA-N

SMILES

O[C@H]([C@@H]([C@H]([C@H](C)O1)O)O)C1OCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pentyl rhamnoside;  Selectiose; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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